N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0919305
InChI: InChI=1S/C22H20N2O3/c1-15-10-11-17(13-16(15)2)21(25)24-20(14-19-9-6-12-27-19)22(26)23-18-7-4-3-5-8-18/h3-14H,1-2H3,(H,23,26)(H,24,25)/b20-14-
SMILES: CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=CC=C3)C
Molecular Formula: C22H20N2O3
Molecular Weight: 360.4 g/mol

N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide

CAS No.:

Cat. No.: VC0919305

Molecular Formula: C22H20N2O3

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide -

Specification

Molecular Formula C22H20N2O3
Molecular Weight 360.4 g/mol
IUPAC Name N-[(Z)-3-anilino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-3,4-dimethylbenzamide
Standard InChI InChI=1S/C22H20N2O3/c1-15-10-11-17(13-16(15)2)21(25)24-20(14-19-9-6-12-27-19)22(26)23-18-7-4-3-5-8-18/h3-14H,1-2H3,(H,23,26)(H,24,25)/b20-14-
Standard InChI Key CDSFEWDTZXSSMO-ZHZULCJRSA-N
Isomeric SMILES CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NC3=CC=CC=C3)C
SMILES CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=CC=C3)C
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=CC=C3)C

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